(S)-5-oxo-2,5-dihydro-2-furylacetate
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Overview
Description
(S)-5-oxo-2,5-dihydro-2-furylacetate is conjugate base of (S)-5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate base of a (S)-5-oxo-2,5-dihydro-2-furylacetic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : (S)-5-oxo-2,5-dihydro-2-furylacetate and its derivatives have been synthesized through various methods, including reactions of dicarbonyl compounds, ethyl oxaloacetate, and 6-substituted 3-ethoxy-6-hydroxy-2,4-hexadienoates, demonstrating the compound's versatility in organic synthesis (Cocker et al., 1971); (Kawano et al., 1995).
Chemical Transformations : Studies have explored the transformation of related compounds into other chemical structures, such as 4-hydroxy-2-alkylcyclopentenones, highlighting the compound's potential in creating diverse chemical structures (Shono et al., 1977).
Applications in Analytical Chemistry
NMR Spectroscopy Studies : The use of 13C NMR spectroscopy has been employed to study derivatives of this compound, particularly in steroids, providing insights into the chemical shifts and structural analysis of these compounds (Wray & Lang, 1975).
Reduction Products Identification : The reduction products of nitrofuran derivatives, closely related to this compound, have been identified and studied using various analytical methods, indicating the potential for similar studies on this compound itself (Tatsumi et al., 1976).
Biochemical Modulation and Drug Research
- Biochemical Modulation in Cancer Therapy : Research on S-1, a novel oral anticancer drug containing components structurally similar to this compound, demonstrates the potential role of such compounds in the biochemical modulation of anticancer treatments (Sakata et al., 1998).
Properties
Molecular Formula |
C6H5O4- |
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Molecular Weight |
141.1 g/mol |
IUPAC Name |
2-[(2S)-5-oxo-2H-furan-2-yl]acetate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/p-1/t4-/m1/s1 |
InChI Key |
HPEKPJGPWNSAAV-SCSAIBSYSA-M |
Isomeric SMILES |
C1=CC(=O)O[C@H]1CC(=O)[O-] |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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